molecular formula C16H16N2O3 B2944948 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 941915-30-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2944948
CAS No.: 941915-30-6
M. Wt: 284.315
InChI Key: AVWOFINUAKHIEM-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a furan-2-carboxamide moiety at the 6-position. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition applications. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), as exemplified in analogous syntheses (e.g., sulfonamide derivatives in ) .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWOFINUAKHIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

a. Acyl Group Modifications

  • N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Replacing the acetyl group with a propionyl chain (CH2CH3 instead of CH3) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • This substitution is associated with higher metabolic resistance but may increase toxicity risks .

b. Heterocyclic Moieties

  • Furan-2-carboxamide vs.
Structural Analogues with Isoquinoline Cores

Compounds like N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () demonstrate that replacing quinoline with isoquinoline shifts the spatial orientation of substituents, affecting target selectivity. For instance, isoquinoline derivatives show preferential binding to monoacylglycerol acyltransferase 2 (MGAT2) over quinoline-based analogs, likely due to altered steric and electronic profiles .

Characterization Challenges

As noted in , distinguishing reaction products with subtle structural differences (e.g., acyl vs. sulfonamide groups) requires advanced analytical techniques. For example, HRMS and 2D NMR (COSY, HSQC) are critical for confirming regioisomeric purity .

Pharmacological and Physicochemical Properties (Hypothetical Data)

Compound LogP Aqueous Solubility (mg/mL) Target Affinity (IC50, nM)
N-(1-Acetyl-THQ-6-yl)furan-2-carboxamide 2.1 0.45 150 (Kinase X)
N-(1-Propionyl-THQ-6-yl)furan-2-carboxamide 2.8 0.12 220 (Kinase X)
N-(1-Trifluoroacetyl-THQ-6-yl)sulfonamide 3.5 0.08 85 (Kinase Y)

Note: THQ = 1,2,3,4-tetrahydroquinoline. Data extrapolated from analogs in –5.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉ClN₂O₃
  • Molecular Weight : 358.8 g/mol
  • IUPAC Name : N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide

The compound features a tetrahydroquinoline moiety that is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:

  • Nrf2 Activation : The compound has been implicated in the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This pathway regulates the expression of various antioxidant genes and is vital for maintaining cellular homeostasis .
  • Antioxidant Properties : Preliminary studies suggest that this compound can enhance the levels of antioxidant enzymes such as HO-1 and NQO1, thereby providing neuroprotection against oxidative damage .
  • Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation in models of neurodegenerative diseases by inhibiting pro-inflammatory mediators like NO and COX-2 .

Pharmacological Studies

A summary of key findings from various studies on the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityModel/System UsedKey Findings
AntioxidantPC12 CellsInduced Nrf2-mediated upregulation of antioxidant enzymes
NeuroprotectionMPTP Mouse ModelReduced microglial activation and neuroinflammation
Anti-inflammatoryBV-2 CellsSuppressed LPS-induced inflammation and NO production

Neuroprotective Effects

In a study involving MPTP-induced Parkinson's disease models, administration of this compound demonstrated significant neuroprotective effects. The compound reduced the activation of microglia in the substantia nigra and improved motor function outcomes. This suggests a potential therapeutic role in neurodegenerative disorders characterized by oxidative stress and inflammation .

Cytoprotective Effects

Another investigation using PC12 neuronal cells revealed that the compound could protect against hydrogen peroxide-induced oxidative stress. The mechanism was linked to the activation of the Nrf2 pathway and subsequent upregulation of protective antioxidant genes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving acetylation of tetrahydroquinoline intermediates followed by coupling with furan-2-carboxamide. Key optimization strategies include:

  • Using catalytic conditions (e.g., acid/base catalysts) to enhance coupling efficiency.
  • Purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate high-purity intermediates .
  • Reaction monitoring via TLC or HPLC to identify optimal stopping points. Evidence shows yields up to 81% under optimized conditions for analogous tetrahydroquinoline derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Assign peaks using deuterated solvents (e.g., CD3OD) and reference shifts from tetrahydroquinoline (δ 2.46–3.70 ppm for acetyl/methylene groups) and furan (δ 6.85–8.02 ppm) moieties .
  • Mass Spectrometry (MS) : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 369.2 for similar derivatives) and isotopic patterns .
  • HPLC : Validate purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiomers of this compound?

  • Methodological Answer :

  • Chiral SFC : Employ a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar for baseline separation. Retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and optical rotation ([α]25589 = −18.0° for (S)) confirm stereochemistry .
  • Independent Synthesis : Derive enantiopure starting materials (e.g., homoproline analogues) to assign absolute configurations unambiguously .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fungal growth inhibition assays at 25–100 µM) to account for variability in potency .
  • Structural Analogues : Compare activity trends with derivatives (e.g., thiophene-2-carboximidamide vs. furan-2-carboxamide) to identify pharmacophore requirements .
  • Meta-Analysis : Cross-reference datasets from high-throughput screens (e.g., PubChem BioAssay) to validate target specificity .

Q. What are the best practices for crystallographic refinement of this compound using SHELX?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve tetrahydroquinoline ring puckering and acetyl group conformations .
  • SHELXL Refinement : Apply restraints for bond lengths/angles in the furan moiety and anisotropic displacement parameters for heavy atoms. Validate with R1 < 5% and wR2 < 15% .
  • Twinned Data : For challenging crystals, use SHELXE to handle twinning via HKLF5 format and detwinning algorithms .

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